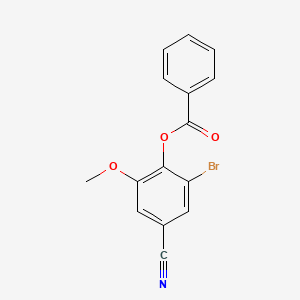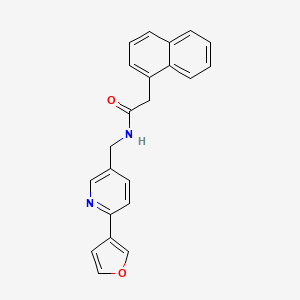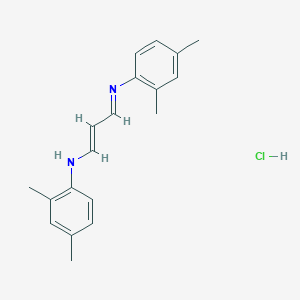
2-Bromo-4-cyano-6-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyano-6-methoxyphenyl benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzoate, which is a common organic compound used in various industries. The unique properties of 2-Bromo-4-cyano-6-methoxyphenyl benzoate make it an attractive candidate for scientific research, particularly in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-6-methoxyphenyl benzoate involves its ability to react with ROS, resulting in the formation of a highly fluorescent compound. The fluorescence of this compound can be detected using various imaging techniques, allowing for the visualization of ROS in living cells. The unique properties of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, including its high sensitivity and selectivity for ROS, make it an attractive candidate for use as a fluorescent probe in various biological systems.
Biochemical and Physiological Effects
The use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a fluorescent probe has provided valuable insights into the biochemical and physiological effects of ROS in various biological systems. For example, studies have shown that the overproduction of ROS can lead to oxidative stress and cellular damage, which is implicated in the development of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a fluorescent probe has allowed for the real-time detection of ROS in living cells, providing valuable insights into the role of these molecules in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a fluorescent probe is its high sensitivity and selectivity for ROS. This allows for the real-time detection of these molecules in living cells, providing valuable insights into their role in various biological processes. However, there are also some limitations to its use. For example, the fluorescence of 2-Bromo-4-cyano-6-methoxyphenyl benzoate can be affected by various factors such as pH, temperature, and the presence of other molecules. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
Future Directions
There are many potential future directions for the use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other molecules in biological systems. For example, there is growing interest in the development of fluorescent probes for the detection of reactive nitrogen species (RNS), which are also implicated in various physiological processes. Another potential future direction is the use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a tool for the development of new therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Overall, the unique properties of this compound make it an attractive candidate for further research in various areas of science.
Conclusion
In conclusion, 2-Bromo-4-cyano-6-methoxyphenyl benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties, including its high sensitivity and selectivity for ROS, make it an attractive candidate for use as a fluorescent probe in various biological systems. The use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a tool for the detection of ROS has provided valuable insights into the role of these molecules in various physiological processes, and there is growing interest in its potential applications in the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate involves several steps. The first step involves the reaction of 2-bromo-4-cyano-6-methoxyphenol with benzoyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of the intermediate compound, 2-bromo-4-cyano-6-methoxyphenyl benzoyl chloride. The final step involves the reaction of this intermediate compound with a base such as sodium hydroxide to yield the final product, 2-Bromo-4-cyano-6-methoxyphenyl benzoate.
Scientific Research Applications
2-Bromo-4-cyano-6-methoxyphenyl benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, but their overproduction can lead to oxidative stress and cellular damage. The use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a fluorescent probe allows for the real-time detection of ROS in living cells, providing valuable insights into the role of these molecules in various biological processes.
properties
IUPAC Name |
(2-bromo-4-cyano-6-methoxyphenyl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBUPASLLLEHCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-cyano-6-methoxyphenyl benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)

![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2396982.png)
![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)
![3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2396986.png)
![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)
![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)

![2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol](/img/structure/B2396994.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2396999.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)
![1-(4-Fluorophenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2397002.png)